N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-14-7-12(13-9-14)19(16,17)15(11-2-3-11)6-10-4-5-18-8-10/h4-5,7-9,11H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPSLYUNLSYQAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N(CC2=CSC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Molecular Formula: C₁₃H₁₅N₃O₂S
- Molecular Weight: 273.34 g/mol
Research indicates that N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in various diseases. The compound has shown potential as an inhibitor of carbonic anhydrase (CA), which plays a crucial role in several physiological processes, including acid-base balance and respiratory function.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, with promising results indicating its potential as an antibacterial agent.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Notably, it has been tested against:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 6.8 |
| A549 | 4.5 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against clinical isolates of resistant bacteria. Results indicated significant activity against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development. -
Case Study on Cancer Treatment :
Another study focused on the compound's effects on breast cancer cells (MCF-7). The results showed that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent in oncology.
Safety and Toxicity
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully assess its safety in vivo.
Comparison with Similar Compounds
Research Findings and Limitations
- Knowledge Gaps: Pharmacokinetic and mechanistic data for the target compound remain speculative without direct experimental references. Further studies should validate binding targets and toxicity profiles.
Q & A
Q. What are the critical synthetic pathways for N-cyclopropyl-1-methyl-N-(thiophen-3-ylmethyl)-1H-imidazole-4-sulfonamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including sulfonamide bond formation, imidazole functionalization, and cyclopropane/thiophene coupling. Key parameters include:
- Temperature : 60–80°C for nucleophilic substitutions.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Base catalysts (e.g., K₂CO₃) improve sulfonamide coupling efficiency . Optimization can be achieved via design of experiments (DoE) to systematically test variables like stoichiometry, pH, and reaction time. For example, fractional factorial designs reduce the number of trials while identifying critical factors .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., imidazole protons at δ 7.5–8.0 ppm, cyclopropyl carbons at δ 10–15 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., S–N bond distances ~1.63 Å) .
Q. What functional groups contribute to the compound’s potential bioactivity?
- Sulfonamide (–SO₂NH–) : Enhances hydrogen bonding with biological targets (e.g., enzymes, receptors) .
- Imidazole ring : Participates in π-π stacking and metal coordination .
- Thiophene : Increases lipophilicity, improving membrane permeability . Comparative studies with analogs (Table 1) highlight these groups’ roles in activity .
Table 1 : Bioactivity of Structurally Related Compounds
Q. What safety protocols are required for handling this compound?
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Training : Mandatory 100% score on safety exams covering spill protocols and emergency procedures .
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives with enhanced activity?
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition state energies for cyclopropane formation) .
- Molecular Docking : Screen derivatives against target proteins (e.g., cytochrome P450) to prioritize synthesis .
- Machine Learning : Train models on existing SAR data to forecast bioactivity .
Q. What strategies resolve contradictions between crystallographic data and computational models?
- High-Resolution Data : Collect diffraction data with d-spacing <1 Å to reduce noise .
- Twinning Analysis : Use SHELXD to identify and correct for crystal twinning artifacts .
- Validation : Cross-check computational models with experimental NMR shifts (δ < 0.1 ppm deviation) .
Q. How can experimental design principles improve stability studies under physiological conditions?
- DoE for Stability Testing : Vary pH (1–8), temperature (25–40°C), and oxidative stress (H₂O₂) in a factorial design .
- Analytical Monitoring : Use HPLC-MS to track degradation products (e.g., sulfonic acid formation) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life at 25°C .
Q. What structural modifications enhance selectivity for target proteins?
- Steric Effects : Replace cyclopropyl with bulkier groups (e.g., cyclohexyl) to reduce off-target binding .
- Electronic Effects : Introduce electron-withdrawing groups (e.g., –CF₃) to thiophene to modulate binding affinity .
- Comparative X-ray Analysis : Resolve binding modes of analogs (e.g., N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide) to identify critical interactions .
Methodological Notes
- Crystallography : SHELX software (SHELXL, SHELXD) remains the gold standard for small-molecule refinement, particularly for resolving disorder in flexible substituents (e.g., thiophen-3-ylmethyl groups) .
- Data Contradictions : Always cross-validate spectroscopic data (e.g., NMR coupling constants) with computational predictions (DFT calculations) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
